N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide is a white crystalline solid with the chemical formula C8H9NO2. It is also referred to as 2-acetaminophenol or o-acetaminophenol . At room temperature, it exists as odorless crystalline powder and is soluble in water and certain organic solvents like methanol and chloroform .
Preparation Methods
Synthetic Routes:
Acetylation of 2-aminophenol: The compound can be synthesized by acetylating 2-aminophenol with acetic anhydride or acetyl chloride. The reaction occurs at the hydroxyl group, resulting in N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide.
Nitration of 2-acetanilide: Nitration of 2-acetanilide (a related compound) using nitric acid leads to the formation of this compound.
Industrial Production:
The industrial production of this compound involves large-scale synthesis using the methods mentioned above.
Chemical Reactions Analysis
N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions:
Reduction: Reduction of the nitro group yields 2-acetaminophenol.
Substitution: The amide group can undergo substitution reactions.
Hydrolysis: Hydrolysis of the amide bond produces 2-aminophenol.
Common reagents include reducing agents (such as hydrogen and palladium), strong acids (for hydrolysis), and nucleophilic substitution reagents.
Major products:
- Reduction: 2-acetaminophenol
- Hydrolysis: 2-aminophenol
Scientific Research Applications
N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide finds applications in various fields:
Medicine: It is a precursor for the synthesis of acetaminophen (paracetamol), a widely used analgesic and antipyretic drug.
Chemistry: Used as a model compound for studying amide hydrolysis and nitro group reduction.
Industry: Acetaminophen production and related pharmaceuticals.
Mechanism of Action
The primary mechanism of action lies in its conversion to acetaminophen (2-acetaminophenol) in the body. Acetaminophen acts as a mild analgesic and antipyretic by inhibiting prostaglandin synthesis in the central nervous system.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern (nitro and hydroxyl groups) and its role as an intermediate in acetaminophen synthesis. Similar compounds include 2-aminophenol, 2-acetanilide, and other related amides.
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O4/c1-9-10(5-4-7-12(9)16(19)20)14(18)15-11-6-2-3-8-13(11)17/h2-8,17H,1H3,(H,15,18) |
InChI Key |
OKMWBGWFZGRMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
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